Product packaging for ranatachykinin D(Cat. No.:CAS No. 135690-50-5)

ranatachykinin D

Cat. No.: B1180197
CAS No.: 135690-50-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ranatachykinin D is a bioactive peptide belonging to the tachykinin family, a class of neuropeptides characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2 . Like other tachykinins, it is believed to exert its effects by interacting with specific G protein-coupled receptors, primarily neurokinin receptors (NK1R, NK2R, and NK3R) . The binding of the C-terminal region initiates intracellular signaling, commonly involving the activation of phospholipase C, leading to the generation of inositol trisphosphate, diacylglycerol, and subsequent mobilization of calcium from intracellular stores . Tachykinins are involved in a diverse range of physiological processes, including the transmission of pain, inflammation, smooth muscle contractility, and epithelial secretion . As a research reagent, this compound is a valuable tool for neuroscientists and pharmacologists studying the pathophysiology and signaling mechanisms of the tachykinin system. Its applications include receptor binding and selectivity assays, the investigation of ion transport in epithelial tissues, and the exploration of neuro-immune interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

135690-50-5

Molecular Formula

C30H32O4

Synonyms

ranatachykinin D

Origin of Product

United States

Isolation, Structural Elucidation, and Chemical Synthesis of Ranatachykinin D

Biophysical and Computational Studies on Ranatachykinin D Conformation

Understanding the three-dimensional structure and dynamics of peptides like this compound is crucial for elucidating their biological function and interaction with receptors. Biophysical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, such as molecular modeling and dynamics simulations, are powerful tools for this purpose.

Spectroscopic Analysis of Solution Structures (e.g., NMR)

NMR spectroscopy is a primary technique for determining the solution structures of peptides. Studies on ranatachykinin peptides, including ranatachykinins A, B, and C, have utilized one-dimensional (¹H NMR chemical shift assignments) and two-dimensional NMR techniques (such as TOCSY and NOESY) to gain insights into their conformations, particularly in membrane-mimicking environments like SDS micelles acs.orgspringernature.comacs.orgacs.org.

These NMR studies typically involve:

Assigningresonances in the NMR spectra to specific atoms within the peptide.

Measuring Nuclear Overhauser Effects (NOEs), which provide information about the proximity of protons in space.

Analyzing coupling constants, which give details about the dihedral angles of the peptide backbone.

For ranatachykinin C, NMR data in SDS micelles indicated a helical structure from the mid-region to the C-terminus, with considerable flexibility in the N-terminal residues acs.org. While direct NMR data specifically for this compound is not detailed in the provided snippets, it is reasonable to infer that similar NMR methodologies would be applied to study its solution structure and conformational behavior in relevant environments.

Molecular Modeling and Dynamics Simulations for Conformational Prediction

Molecular modeling and dynamics simulations are computational approaches used to predict and analyze the conformational ensembles of peptides. These methods complement experimental data obtained from techniques like NMR, providing dynamic insights into peptide behavior. Studies on ranatachykinin peptides have combined NMR data with molecular dynamics and simulated annealing procedures to generate three-dimensional structures in membrane-model environments acs.orgacs.org.

Molecular dynamics simulations involve simulating the movement of atoms and molecules over time based on physical laws. This allows researchers to explore the flexibility of the peptide and identify preferred conformations in different environments, such as in the presence of micelles or lipid bilayers acs.orgspringernature.comacs.orgresearchgate.netscribd.comresearchgate.net.

For ranatachykinin C, molecular modeling studies, in conjunction with NMR, showed a helical conformation for residues 3-10 in SDS micelles acs.org. Computational studies on tachykinin peptides, in general, have aimed to understand the relationship between structure and activity and how these peptides interact with their receptors, which are often membrane-embedded G-protein coupled receptors acs.orgresearchgate.net. While specific molecular dynamics simulation data for this compound is not presented in the search results, the application of these techniques to other ranatachykinins highlights their relevance in understanding the conformational landscape of this peptide family acs.orgspringernature.comresearchgate.net.

TechniqueApplication to Ranatachykinin Peptides (General/Specific)Key Information GainedRelevant Citations
¹H NMR Chemical ShiftRanatachykinins A, B, CAtomic assignments, environmental effects on shifts acs.orgacs.org
2D NMR (TOCSY, NOESY)Ranatachykinins A, B, CThrough-bond and through-space correlations, NOEs acs.orgspringernature.comacs.org
Molecular Dynamics SimulationRanatachykinins (General), Ranatachykinin CConformational flexibility, preferred structures acs.orgspringernature.comacs.orgresearchgate.netresearchgate.net
Simulated AnnealingRanatachykinins (General)Generation of 3D structures based on experimental data acs.orgacs.org

Biological Activities and Physiological Functions of Ranatachykinin D in Model Organisms

Gastrointestinal System Modulation in In Vitro and In Vivo Animal Models

Effects on Smooth Muscle Contractility (e.g., Guinea Pig Ileum Preparations)

Research has confirmed that ranatachykinin D exerts potent stimulant effects on smooth muscle preparations of the guinea pig ileum. nih.govnih.gov The guinea pig ileum is a classic model for studying the contractile effects of tachykinins, as its circular muscle contains all three major types of tachykinin receptors: NK1, NK2, and NK3. nih.govnih.gov Activation of these receptors leads to a contractile response that can be either neurogenic (mediated by nerve stimulation) or myogenic (acting directly on the muscle cells). nih.gov Specifically, in this tissue, NK1 receptor activation produces a response that is largely myogenic and partly neurogenic, the NK2 response is entirely myogenic, and the NK3 response is totally neurogenic and partially mediated by acetylcholine. nih.gov

While the potent contractile activity of this compound is established, detailed quantitative data, such as its half-maximal effective concentration (EC50), are not available in the reviewed literature. nih.gov However, for context, the potencies of other mammalian and synthetic tachykinins in similar guinea pig ileum preparations have been well-characterized.

Contractile Potency (EC50) of Various Tachykinin Agonists on Guinea Pig Ileum Circular Muscle nih.gov
Tachykinin AgonistReceptor SelectivityEC50 (nM)
[Sar⁹]SP sulphoneNK10.083
Substance PNK10.1
SeptideNK10.036
Neurokinin ANK21.2
[βAla⁸]NKA(4-10)NK210

Influence on Enteric Nervous System Function

Tachykinins are significant neurotransmitters within the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract that governs motility and secretion. ulster.ac.uk The isolation of this compound from the intestine of Rana catesbeiana strongly suggests its involvement in the physiological regulation of the amphibian gut. nih.gov In mammalian models, tachykinins like Substance P and Neurokinin A are known to be expressed in enteric neurons. ulster.ac.uk They mediate slow excitatory postsynaptic potentials in these neurons by activating NK1 and NK3 receptors, thereby modulating neuronal excitability and influencing motor and secretory functions. ulster.ac.uk

Tachykinin receptors are distributed throughout the ENS. In the guinea pig ileum, NK1 receptors are found on myenteric neurons, while NK3 receptors are located on myenteric ascending and descending motor neurons as well as secretomotor neurons. wikipedia.org While the specific actions of this compound on enteric neurons have not been detailed, its presence in the gut implies a functional role as a neuromodulator within the intricate circuitry of the ENS.

Neurobiological Roles within Amphibian Systems

Modulation of Respiratory Rhythm Generation in Amphibian Brainstem Preparations

The generation of respiratory rhythm in amphibians is controlled by a central pattern generator located within the brainstem. elsevierpure.comnih.gov In the isolated bullfrog brainstem, this network produces distinct motor patterns for buccal (mouth) and lung ventilation. elsevierpure.com Research has identified anatomically distinct areas within the brainstem responsible for generating different phases of the respiratory cycle. elsevierpure.comnih.gov While the roles of various neurochemicals in modulating this rhythm have been studied, there is no available scientific literature specifically implicating this compound or other tachykinins in the regulation of the respiratory central pattern generator in amphibians.

Central Nervous System Activity and Signaling Pathways

The isolation of this compound from the brain of Rana catesbeiana indicates that it functions as a neuropeptide within the amphibian central nervous system. nih.gov Tachykinins, in general, exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1, NK2, and NK3 receptors. wikipedia.org The binding of a tachykinin agonist to its receptor typically initiates a signaling cascade involving the activation of phospholipase C, which leads to the generation of inositol (B14025) triphosphate (IP3) and subsequent mobilization of intracellular calcium. wikipedia.org

A related frog tachykinin, ranakinin, has been identified as a potent agonist for the mammalian NK1 receptor. nih.gov However, the unique C-terminal structure of this compound suggests it may have a different receptor binding profile. nih.gov Detailed studies characterizing the specific receptor affinities (NK1, NK2, or NK3) of this compound within the amphibian brain and the precise downstream signaling pathways it activates are not currently available in the scientific literature.

Endocrine System Regulation in Amphibian Models

Studies on other tachykinins native to frogs provide strong evidence for their role in endocrine regulation. The adrenal gland of the frog Rana ridibunda is innervated by nerve fibers containing the tachykinin ranakinin. nih.govnih.gov Ranakinin has been shown to stimulate the secretion of corticosteroids—specifically aldosterone (B195564) and corticosterone (B1669441)—from frog adrenal glands in vitro. nih.govnih.gov

This stimulatory effect is not mediated by the cAMP pathway. nih.gov Instead, ranakinin activates a phospholipase C signaling cascade that is coupled to a pertussis toxin-sensitive G protein. nih.govnih.gov This leads to the hydrolysis of polyphosphoinositides and the formation of inositol phosphates, which ultimately results in corticosteroid release. nih.gov Pharmacological studies indicate that this action is mediated by a novel type of tachykinin receptor that differs from the classic mammalian NK1 receptor. elsevierpure.comnih.gov Although this compound is also an endogenous amphibian tachykinin, its specific effects on the amphibian endocrine system, including the adrenal gland, have not yet been reported.

Impact on Adrenal Gland Function and Steroidogenesis

Research in amphibian models, specifically the frog Rana ridibunda, has demonstrated that tachykinins, such as the closely related ranakinin, play a significant role in regulating adrenal gland function. nih.gov The frog adrenal gland is innervated by a dense network of fibers containing ranakinin, which directly stimulates the secretion of corticosteroids. nih.gov

In vitro studies using frog adrenal tissue have shown that ranakinin prompts the release of both corticosterone and aldosterone. nih.gov This stimulatory effect is not mediated by the adenylyl cyclase-cAMP pathway, as incubation with various tachykinins, including ranakinin, substance P, neurokinin A, and neurokinin B, did not alter cAMP concentrations. nih.gov Instead, the mechanism of action involves the hydrolysis of polyphosphoinositides. nih.gov

Ranatachykinins induce a time- and dose-dependent increase in the formation of inositol phosphate (B84403), which is a key second messenger. nih.gov This process is coupled with a corresponding decrease in membrane polyphosphoinositides. The signaling pathway is dependent on the activation of phospholipase C, as the inhibitor U-73122 completely abolishes the stimulation of inositol phosphate formation. nih.gov Furthermore, the response is mediated by a pertussis toxin-sensitive G protein, indicating the involvement of a specific G protein-coupled receptor. nih.gov Attenuation of corticosterone and aldosterone secretion in the presence of U-73122 confirms that the steroidogenic effect of ranakinin is directly linked to the activation of the phospholipase C pathway. nih.gov

Table 1: Mechanistic Effects of Ranakinin on Frog Adrenal Gland Function
ParameterObserved EffectMediator/PathwaySupporting Evidence
Corticosteroid SecretionStimulation of corticosterone and aldosterone releasePhospholipase CRanakinin stimulates in vitro corticosteroid secretion. nih.gov
cAMP FormationNo significant modificationAdenylyl Cyclase SystemIncubation with ranakinin did not alter cAMP concentrations. nih.gov
Inositol Phosphate FormationTime- and dose-dependent stimulationPhospholipase CEffect is abolished by the inhibitor U-73122. nih.gov
G Protein InvolvementMediated by a pertussis toxin-sensitive G proteinG Protein-Coupled ReceptorEffect is abolished by pertussis toxin pretreatment. nih.gov

Immunological Pathways and Immune Cell Responsiveness

While the broader family of tachykinins is known to interact with the immune system, specific data on the immunological functions of this compound or its direct orthologues are limited. Tachykinins, traditionally viewed as neuropeptides, can be produced by non-neuronal cells and have a profound influence on inflammatory responses by affecting various aspects of immune cell function. nih.gov They are involved in processes such as inflammation, nociception, and smooth muscle contractility. nih.gov

Studies on mammalian tachykinins, like Substance P, show they can regulate the function of immune and inflammatory cells. nih.gov For instance, NK1 receptors, a type of tachykinin receptor, are implicated in mediating the migration of granulocytes into inflamed tissues. nih.gov Certain immune cells may also be capable of synthesizing and releasing tachykinins, suggesting a non-neurogenic contribution to local inflammatory processes. nih.gov However, the impact of newly identified tachykinins, which would include amphibian-specific variants like this compound, on the immune system remains largely uncharacterized. nih.gov Further research is needed to determine if this compound has similar effects to other members of this peptide family on immune pathways and cells. nih.gov

Other Demonstrated Biological Actions in Non-Human Vertebrate and Invertebrate Models

Invertebrate tachykinin-related peptides (TRPs), which share a conserved C-terminal sequence with vertebrate tachykinins, exhibit a wide range of biological activities. nih.gov A primary and consistent action across various insect species is a myostimulatory (muscle-contracting) effect. nih.gov

In addition to muscle contraction, invertebrate TRPs have diverse physiological roles. In the fruit fly, Drosophila melanogaster, tachykinins function as diuretic hormones, stimulating fluid and ion transport in the Malpighian tubules, which are the insect equivalent of kidneys. nih.gov This action is crucial for maintaining hydromineral balance. nih.gov Other functions in invertebrates include triggering motor rhythms in the nervous system of crabs, neuromodulation in locusts and snails, and stimulating the release of adipokinetic hormone from the locust corpora cardiaca. nih.gov The distribution of TRPs is widespread in the central and peripheral nervous systems of invertebrates, as well as in endocrine cells of the insect midgut, highlighting their multifunctional nature as neuromodulators and hormones. nih.gov

Table 2: Biological Actions of Tachykinin-Related Peptides in Invertebrate Models
Model OrganismBiological ActionSystem/Tissue AffectedReference
Insects (General)Myostimulation (muscle contraction)Hindgut, Foregut, Oviduct, Heart Muscle nih.gov
Drosophila melanogaster (Fruit Fly)Diuresis (stimulation of fluid and ion secretion)Malpighian 'Renal' Tubules nih.gov
CrabTriggers motor rhythmStomatogastric Ganglion nih.gov
Locust, Snail (Helix)Neuromodulation (depolarization or hyperpolarization)Identified Interneurons nih.gov
LocustHormone releaseCorpora Cardiaca (release of adipokinetic hormone) nih.gov

Receptor Interactions and Intracellular Signal Transduction Mechanisms of Ranatachykinin D

Characterization of Binding Affinity and Selectivity for Neurokinin Receptors (NK1, NK2, NK3)

The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) in mammals, exerts its diverse physiological effects by interacting with three primary G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. guidetopharmacology.orgnih.govnih.gov These receptors exhibit preferential, though not exclusive, binding affinities for endogenous mammalian ligands. guidetopharmacology.org

Ranatachykinin D is distinguished by a unique C-terminal amino acid sequence, Phe-Tyr-Ala-Pro-Met-NH2. nih.gov This deviates significantly from the highly conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, which is characteristic of virtually all other known tachykinins and is crucial for receptor activation. nih.govnih.gov This structural divergence suggests that this compound may possess a distinct binding affinity and selectivity profile for the established NK1, NK2, and NK3 receptors compared to its mammalian counterparts. The unique sequence may lead to different interactions within the receptor's binding pocket, potentially altering its potency and receptor preference.

In mammals, a clear preferential relationship exists between tachykinin ligands and their receptors. Substance P shows the highest affinity for the NK1 receptor, NKA preferentially binds to the NK2 receptor, and NKB is the most potent agonist for the NK3 receptor. guidetopharmacology.orgfrontiersin.org This selectivity, however, is not absolute, and cross-reactivity can occur, allowing for a broad range of physiological responses. nih.gov

While specific competitive binding assay data for this compound against NK1, NK2, and NK3 receptors is not extensively detailed in current literature, its unique C-terminal structure is a key determinant for its interaction. nih.gov The substitution of the typical Gly-Leu dipeptide with Ala-Pro in this compound implies a structural conformation that would likely alter its binding efficacy and selectivity at the orthosteric sites of mammalian neurokinin receptors.

Preferred Ligand-Receptor Pairings in Mammalian Tachykinin System

ReceptorPreferred Endogenous LigandTypical Rank Order of Potency
NK1 ReceptorSubstance P (SP)SP > NKA > NKB frontiersin.org
NK2 ReceptorNeurokinin A (NKA)NKA > NKB > SP frontiersin.org
NK3 ReceptorNeurokinin B (NKB)NKB > NKA > SP frontiersin.org

This compound is an endogenous peptide in the American bullfrog, Rana catesbeiana, and thus its primary interactions are with amphibian tachykinin receptors. nih.gov Amphibian species possess a diverse range of tachykinins, including ranakinins and the ranatachykinins, which act on their native receptors. nih.govnih.gov Functional studies on related amphibian tachykinins, such as ranamargarin, demonstrate that these peptides effectively stimulate ion transport in frog skin, mediated by NK1-like receptors. Studies on ranakinin in the frog Rana ridibunda show it potently stimulates adrenal gland activity. nih.gov This indicates that this compound likely functions as a potent agonist in its native physiological context, activating orthologous amphibian neurokinin receptors to regulate processes analogous to those seen in mammals, such as smooth muscle contraction and neurotransmission. nih.govuniprot.org

Investigation and Identification of Putative Novel Receptors for this compound

The unique C-terminal structure of this compound has led to the proposal that it may represent a new subclass within the tachykinin family. nih.gov This distinction raises the possibility that its primary receptor may not be one of the three classical neurokinin receptors (NK1, NK2, NK3). It is plausible that this compound interacts with a yet-unidentified receptor subtype in amphibians, or that it displays a novel profile of activity on the known receptors. The existence of receptor subtypes that are pharmacologically distinct from the primary classifications has been suggested, and this compound's unique structure makes it a candidate ligand for such a putative receptor. nih.gov

Elucidation of Intracellular Signaling Cascades Initiated by this compound Activation

Tachykinin receptors, including the amphibian homologs, are members of the rhodopsin-like G protein-coupled receptor (GPCR) family. nih.govnih.govfrontiersin.org Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events mediated by heterotrimeric G proteins. guidetopharmacology.org

Upon ligand binding, neurokinin receptors undergo a conformational change that facilitates the activation of associated G proteins. nih.gov The NK1, NK2, and NK3 receptors primarily couple to G proteins of the Gq/11 family. nih.govnih.gov This coupling leads to the activation of the effector enzyme phospholipase C (PLC). guidetopharmacology.orgnih.gov Studies on the related frog tachykinin, ranakinin, confirm that its effects are mediated through a G protein-dependent activation of PLC. nih.gov

The activation of phospholipase C is a central step in the signaling pathway for tachykinin receptors. guidetopharmacology.orgnih.gov PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov The resulting elevation in cytosolic Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), mediates many of the downstream cellular responses to tachykinin stimulation. nih.gov Research on ranakinin in frog adrenal tissue explicitly demonstrates the stimulation of inositol phosphate (B84403) formation and a subsequent increase in corticosteroid secretion, confirming the activation of this pathway. nih.gov That same study also showed that ranakinin had no effect on the adenylyl cyclase system, indicating that cAMP production is not a primary signaling route for this amphibian tachykinin. nih.gov This suggests that this compound activation similarly results in Ca2+ elevation without significant modulation of cAMP levels.

Mechanisms of Receptor Desensitization and Trafficking Induced by this compound

The interaction of tachykinin peptides, such as this compound, with their cognate G protein-coupled receptors (GPCRs), primarily the neurokinin-1 receptor (NK1R), initiates a cascade of events that not only leads to intracellular signaling but also triggers mechanisms to attenuate the signal, a process known as desensitization. nih.govnih.gov This process is critical for preventing overstimulation and for modulating the cell's responsiveness to subsequent agonist exposure. Desensitization is intricately linked with receptor trafficking, which involves the removal of receptors from the cell surface. nih.gov The mechanisms governing these processes are fundamental to understanding the temporal and spatial dynamics of tachykinin signaling.

Upon agonist binding, the activated NK1R undergoes a conformational change that facilitates its phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govclinicsearchonline.org This phosphorylation event is a key initial step in homologous desensitization. nih.gov Several members of the GRK family, including GRK2, GRK3, and GRK5, have been implicated in the phosphorylation of the NK1R. nih.gov The phosphorylation occurs on serine and threonine residues located in the intracellular loops and, more extensively, in the C-terminal tail of the receptor. mdpi.com

The GRK-mediated phosphorylation dramatically increases the affinity of the receptor for a class of cytosolic proteins known as β-arrestins (β-arrestin 1 and β-arrestin 2). nih.govnih.gov The recruitment of β-arrestin to the phosphorylated receptor has two major consequences. First, β-arrestin sterically hinders the coupling of the receptor to its cognate G protein (Gαq/11), effectively uncoupling it from the downstream signaling pathway and leading to the termination of the signal. nih.govclinicsearchonline.org This is the core of the desensitization process.

Second, β-arrestins act as adaptor proteins, linking the desensitized receptor to the cellular endocytic machinery. nih.gov This initiates the process of receptor internalization, or trafficking, from the plasma membrane into intracellular vesicles. The internalization of the NK1R predominantly occurs via clathrin-coated pits. nih.gov Within minutes of agonist exposure, the receptor-ligand complex is found in early endosomes. nih.gov

Once internalized, the receptor's fate is determined by subsequent intracellular sorting mechanisms. The acidic environment of the endosome can facilitate the dissociation of the ligand from the receptor. The receptor can then be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, which restores the cell's responsiveness to the agonist. Alternatively, the receptor can be targeted for degradation in lysosomes, a process referred to as downregulation, which leads to a long-term reduction in the number of cell surface receptors. The internalized tachykinin peptide, such as substance P, is typically degraded within these intracellular compartments. nih.govmdpi.com

Furthermore, the internalized receptor and β-arrestin complex can function as a signaling scaffold, initiating a second wave of signaling from endosomal compartments, which can be distinct from the G protein-mediated signaling at the plasma membrane. nih.gov This highlights that receptor trafficking is not merely a mechanism for signal termination but also a dynamic process involved in signal diversification. nih.gov

The table below summarizes the key molecular components and their functions in the desensitization and trafficking of tachykinin receptors following agonist activation.

Component Primary Function in Desensitization and Trafficking
Tachykinin Agonist (e.g., this compound) Binds to and activates the neurokinin receptor, initiating both signaling and desensitization pathways.
Neurokinin-1 Receptor (NK1R) A G protein-coupled receptor that, upon activation, undergoes conformational changes leading to phosphorylation. wikipedia.org
G Protein-Coupled Receptor Kinases (GRKs) A family of kinases (e.g., GRK2, GRK3, GRK5) that specifically phosphorylate the agonist-occupied receptor on intracellular serine/threonine residues. nih.gov
β-Arrestins (β-arrestin 1 and 2) Recruited to the phosphorylated receptor to sterically uncouple it from G proteins (desensitization) and to act as an adaptor for clathrin-mediated endocytosis (trafficking). nih.govnih.gov
Clathrin A coat protein that facilitates the formation of endocytic vesicles for receptor internalization. nih.gov
Early Endosomes Intracellular vesicles where the internalized receptor-ligand complex is initially delivered and sorted. nih.gov

Biosynthesis, Post Translational Processing, and Regulation of Ranatachykinin D

Genomic Organization and Expression of Ranatachykinin D Precursor Genes

Tachykinins, including those found in amphibians, are encoded by tachykinin (Tac) genes. nih.gov In mammals, three main genes (Tac1, Tac3, and Tac4) are known to encode various tachykinins. nih.gov Tac1, also known as pre-pro-tachykinin-A (Ppt-a), encodes substance P (SP), neurokinin A (NKA), neuropeptide K (NPK), and neuropeptide gamma (NPγ). nih.gov Tac3 (Ppt-b) encodes neurokinin B (NKB), while Tac4 (Ppt-c) encodes hemokinin-1 and other related peptides. nih.gov While the specific gene encoding this compound in Rana catesbeiana is not explicitly detailed in the search results, it is understood that amphibian tachykinins are also products of Tac genes. nih.govmnhn.fr The expression of these genes leads to the production of larger precursor proteins (preprotachykinins) that contain the sequences of multiple bioactive peptides. nih.govnih.gov Gene expression is a regulated process that determines the timing, location, and amount of a gene product, ultimately affecting the phenotype. wikipedia.org

Post-Translational Modification and Enzymatic Cleavage of Precursors to Mature this compound

Following translation of the mRNA transcribed from the Tac gene, the preprotachykinin precursor undergoes a series of post-translational modifications (PTMs) to yield the mature this compound peptide. researchgate.netwikipedia.orgthermofisher.com PTMs are crucial for generating functional proteins and peptides from their precursors. wikipedia.orgthermofisher.com These modifications can include proteolytic cleavage, amidation, and potentially other alterations to amino acid side chains or termini. wikipedia.orgthermofisher.commdpi.com

The conversion of the preprotachykinin precursor to mature this compound involves enzymatic cleavage at specific recognition sites within the precursor protein. researchgate.netnih.govresearchgate.networdpress.com This proteolytic processing is a key step in activating peptide hormones and neurotransmitters. wikipedia.org While the specific enzymes involved in the cleavage of the this compound precursor are not detailed in the provided information, related studies on tachykinin processing in other species indicate the involvement of enzymes that recognize specific amino acid sequences. nih.gov The C-terminal amidation, a characteristic feature of this compound, is another critical post-translational modification required for its biological activity. vulcanchem.com

Spatiotemporal Expression and Distribution of this compound in Amphibian Tissues

This compound was originally isolated from the brain and intestine of the American bullfrog (Rana catesbeiana). vulcanchem.com This indicates its presence and likely functional roles in both the central nervous system and the gastrointestinal tract of this amphibian species. The distribution of tachykinins in amphibian tissues is widespread, with studies in other frog species (Rana esculenta, Rana ridibunda) showing tachykinin-like immunoreactivity in areas such as the spinal cord, particularly the dorsal horn, and the adrenal gland. researchgate.netnih.gov The presence of tachykinins in dense core vesicles within nerve fibers in the adrenal gland suggests their storage and potential release as neuroendocrine factors. nih.gov The specific spatiotemporal expression patterns of this compound throughout development and in response to various physiological stimuli would require further investigation beyond the scope of the provided information. However, the initial discovery in brain and gut highlights its likely involvement in neural and digestive processes. vulcanchem.com

Regulatory Mechanisms Governing this compound Synthesis, Storage, and Release

The synthesis, storage, and release of neuropeptides are tightly regulated processes. Gene expression of the tachykinin precursor is the initial point of control for synthesis. nih.govwikipedia.org Factors influencing gene transcription and mRNA stability would therefore impact the amount of precursor protein available for processing. wikipedia.org

Post-translational processing, including the efficiency and specificity of enzymatic cleavage and amidation, also plays a regulatory role, determining the final yield of mature this compound. wikipedia.orgthermofisher.com Storage of this compound in vesicles, as observed for other tachykinins in amphibian tissues, allows for rapid release upon appropriate stimulation. nih.gov

The release of neuropeptides from neurons and endocrine cells is typically triggered by depolarization and influx of calcium ions, leading to the fusion of peptide-containing vesicles with the cell membrane. While specific regulatory mechanisms for this compound release are not detailed, studies on other tachykinins and neuropeptides suggest that their release can be modulated by various factors, including other neurotransmitters, hormones, and local environmental cues. ufrgs.br For instance, ranakinin, another amphibian tachykinin, has been shown to stimulate corticosteroid secretion in the frog adrenal gland through a mechanism involving phospholipase C activation, suggesting receptor-mediated signaling pathways can influence downstream effects and potentially feedback on peptide release. nih.gov

Comparative and Evolutionary Analysis of Ranatachykinin D

Phylogenetic Relationships of Ranatachykinin D within the Tachykinin Family Across Vertebrates

The tachykinin peptide family is ancient, with members present throughout bilaterians nih.gov. In vertebrates, the tachykinin system involves several genes (Tac1, Tac3, Tac4, and amphibian skin tachykinin genes) that arose through gene duplication events in the vertebrate lineage nih.govfrontiersin.org. Phylogenetic analyses of tachykinin precursors and receptors across vertebrates, including amphibians, indicate a degree of conservation in their structures, physiological functions, and coupling mechanisms during tetrapod evolution frontiersin.orgnih.gov.

This compound is considered a novel tachykinin-like peptide, named for its source and homology to mammalian tachykinins vulcanchem.com. While some ranatachykinins (RTKA, RTKB, and RTKC) conserve the common C-terminal sequence motif (-Phe-X-Gly-Leu-Met-NH2) found in many known tachykinins, this compound possesses a distinct C-terminal sequence nih.gov. This structural difference suggests a unique evolutionary trajectory or functional specialization within the broader tachykinin family. Studies on the evolution of gene families, such as those encoding cytochrome P450 or nitric oxide synthase, in vertebrates highlight the role of gene duplication and subsequent divergence in shaping functional diversity plos.orgnih.gov. Similarly, the presence of multiple tachykinin genes and peptides in amphibians, including the ranatachykinins, reflects the evolutionary processes that have shaped this signaling system nih.govfrontiersin.org.

Structural and Functional Divergence of this compound from Canonical Tachykinins

This compound is an undecapeptide with the amino acid sequence KPNPERFYAPM-NH2 vulcanchem.comisyslab.infonovoprolabs.com. A key structural feature is its amidated C-terminus, which is characteristic of the tachykinin family and essential for biological activity vulcanchem.com. However, its C-terminal sequence, -Phe-Tyr-Ala-Pro-Met-NH2, is notably different from the conserved -Phe-X-Gly-Leu-Met-NH2 motif found in many other tachykinins, including ranatachykinins A, B, and C nih.gov.

Structurally, like other ranatachykinins, RTK D is predicted to adopt a helical conformation from the midregion to the C-terminus in a membrane-mimetic environment, with flexibility in the N-terminus vulcanchem.comacs.org. Comparisons with other tachykinins like substance P (SP) and ranatachykinin C (RTKC) have shown that differences in amino acid sequences, particularly in the C-terminal region, can influence secondary structure and receptor activation acs.orgacs.org.

Functionally, tachykinins in amphibians are involved in various physiological processes, including neurological signaling, smooth muscle contraction, and vascular effects vulcanchem.com. While ranatachykinins A, B, and C have shown potent stimulant effects on smooth muscle preparations nih.gov, the specific functional profile and receptor selectivity of this compound may differ due to its unique C-terminal sequence vulcanchem.com. Studies on other tachykinins and their analogs have demonstrated that variations in the C-terminal sequence can significantly affect receptor binding affinity and potency researchgate.net.

Evolutionary Significance of the Unique C-Terminal Sequence

The unique C-terminal sequence of this compound (-Phe-Tyr-Ala-Pro-Met-NH2) is a striking feature that distinguishes it from the more common tachykinin motif (-Phe-X-Gly-Leu-Met-NH2) nih.gov. This divergence suggests that this compound may represent a new subclass within the tachykinin family or have evolved to interact with specific, potentially amphibian-specific, tachykinin receptors or receptor isoforms nih.govnih.gov.

The C-terminal region of tachykinins is known to be crucial for receptor binding and activation vulcanchem.comresearchgate.net. Evolutionary analyses of protein C-termini in general highlight their importance in function and the conservation of specific C-terminal motifs nih.govnih.gov. The variation observed in the C-terminus of this compound could be the result of evolutionary pressures favoring altered receptor interactions, leading to distinct downstream signaling pathways or physiological effects in the bullfrog vulcanchem.com. This structural innovation may contribute to the adaptation of the bullfrog to its specific ecological niche.

Conservation and Innovation of Tachykinin Signaling Systems in Amphibian Evolution

The presence of a diverse array of tachykinins, including the ranatachykinins, in amphibians underscores the conservation and innovation within this neuropeptide system during vertebrate evolution vulcanchem.comnih.govfrontiersin.orgnih.gov. Amphibians, as the first tetrapods to adapt to terrestrial life, have evolved a range of physiological adaptations mdpi.com. The tachykinin system, with its involvement in various bodily functions, likely played a role in these adaptations.

The identification of multiple tachykinin genes and peptides in amphibians, some with conserved C-terminal motifs and others with unique sequences like this compound, reflects a balance between maintaining essential, conserved signaling pathways and developing novel ones to meet the demands of new environments and lifestyles nih.govfrontiersin.org. The evolution of tachykinin receptors in chordates, including gene duplication events, further adds to the complexity and potential for diversified signaling in amphibians frontiersin.org.

Implications for Amphibian Physiology and Adaptation in Different Ecological Niches

The diverse tachykinin system in amphibians, including this compound, likely contributes to their physiological adaptability across different ecological niches vulcanchem.comfortunejournals.commigal.org.il. Tachykinins are involved in processes such as smooth muscle control in the gut and vasculature, as well as potential roles in neurological signaling, including sensory processing vulcanchem.com. These functions are critical for survival and adaptation.

For instance, the ability of amphibians to adapt to environments with varying water availability involves complex physiological changes, including those related to water absorption and osmoregulation, where peptide signaling systems could play a role mdpi.comfortunejournals.commigal.org.il. While specific roles of this compound in these processes require further investigation, the presence of a diversified tachykinin system in the bullfrog suggests its importance in regulating key physiological functions that support life in its habitat. The plasticity of physiological systems, such as the melanotrope cells involved in skin color adaptation, highlights the broader theme of physiological flexibility in amphibians nih.gov, a theme that likely extends to their neuropeptide signaling systems as well.

Methodological Advances in the Study of Ranatachykinin D

Development and Application of Advanced Spectroscopic and Structural Biology Techniques

Spectroscopic techniques and structural biology methods have been instrumental in understanding the physical properties and conformation of ranatachykinin D and other ranatachykinins. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with molecular modeling, has been applied to study the secondary structure of ranatachykinins in membrane-mimetic environments. These studies suggest that ranatachykinins, including likely this compound, adopt a helical conformation from the midregion to the C-terminus vulcanchem.comacs.org. Two-dimensional NMR techniques, such as TOCSY and NOESY, along with molecular dynamics and simulated annealing procedures, have been used to generate three-dimensional structures and determine possible prebinding ligand conformations acs.org. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, are also broadly used spectroscopic techniques that provide information about molecular vibrations and functional groups encyclopedia.pubmdpi.commnhn.fr. While the search results specifically mention NMR for ranatachykinins A, B, and C, these techniques are generally applicable to peptide structure determination, suggesting their potential use for this compound as well acs.orgcreative-biostructure.comnih.gov.

High-Throughput Cellular and Molecular Assays for Functional Characterization

High-throughput cellular and molecular assays are crucial for characterizing the functional activity of peptides like this compound. Assays measuring the elevation of intracellular Ca2+ in cells transfected with relevant receptors, such as Chinese hamster ovarian cells stably transfected with the bullfrog substance P receptor (bfSPR), have been used to study the pharmacological effects of ranatachykinins. These assays can determine the potency and efficacy of peptides and assess receptor desensitization or sensitization acs.org. Such approaches allow for the rapid screening and characterization of peptide activity on specific receptors.

Utilization of In Vitro and Ex Vivo Organ and Tissue Preparations

In vitro and ex vivo preparations of organs and tissues have been vital for studying the physiological effects of this compound. Smooth muscle preparations, such as those from the guinea pig ileum, have been used to assess the potent stimulant effects of isolated ranatachykinins, including this compound nih.govnih.gov. These preparations allow for the direct observation of the peptide's effects on muscle contraction in a controlled environment. Studies on the pharmacological effects of ranatachykinins have also utilized in vitro testing on primary cell cultures, such as eel pituitary cells, to investigate their impact on gene expression, like lhβ and gnrh-r2 mnhn.fr. Ex vivo tissue analysis methods have also been developed for studying lipid peroxidation products, which could be adapted for studying peptide metabolism or effects in tissues nih.gov.

Genetic Manipulation and Gene Expression Studies (e.g., Gene Knockout/Knockdown in Amphibian Models)

Genetic manipulation techniques, including gene knockout and knockdown, particularly in amphibian models like Xenopus tropicalis, offer powerful tools for studying the in vivo roles of genes encoding peptides like this compound or their receptors. Xenopus tropicalis is a valuable model organism due to its diploid genome and shorter generation time compared to Xenopus laevis, facilitating genetic studies nih.gov. While the provided search results discuss gene knockout and knockdown in Xenopus tropicalis in the context of studying thyroid hormone receptors and viral pathogenesis, these techniques are broadly applicable to investigating the function of specific genes by altering their expression levels nih.govnih.govwikipedia.org. This allows researchers to observe the phenotypic consequences of reduced or absent protein function, providing insights into the physiological roles of the peptide or its signaling pathway.

Immunological Detection Methods (e.g., Radioimmunoassay, Immunofluorescence, Immunogold)

Immunological detection methods are essential for localizing and quantifying peptides in biological samples. Radioimmunoassay (RIA) is a technique that has been used to determine the levels of peptides, including tachykinins, in various tissues mnhn.frwordpress.comscribd.comscispace.com. Immunofluorescence allows for the visualization of the spatial distribution of peptides or receptors in tissues and cells using fluorescently labeled antibodies researchgate.netnih.govwordpress.com. Immunogold labeling, often coupled with electron microscopy, provides high-resolution localization of antigens within cells and tissues researchgate.netnih.govhnu.edu.cnfrontiersin.orgnih.gov. This technique uses colloidal gold particles conjugated to antibodies, which can be visualized under an electron microscope, allowing for the precise localization of this compound or its receptors at the ultrastructural level. These methods collectively enable researchers to understand where this compound is produced, stored, and acts within an organism.

Future Directions and Research Opportunities for Ranatachykinin D

Comprehensive Elucidation of Ranatachykinin D's Full Spectrum of Physiological and Pathophysiological Roles

While tachykinins in amphibians are known to be involved in neurological signaling, smooth muscle contraction, and vascular effects, the specific physiological and pathophysiological roles of this compound are not yet fully elucidated. vulcanchem.com Future research should aim to comprehensively map the distribution of this compound and its potential receptors in various tissues and organ systems within the bullfrog and potentially other species. Investigating its involvement in specific processes such as sensory processing, pain transmission, and inflammatory responses, where tachykinin-like immunoreactivity has been observed, would be crucial. vulcanchem.com Advanced techniques in peptidomics and neuroendocrinology could help identify the conditions under which this compound is released and the downstream effects it mediates. genominfo.orgsasaki-institute.orgillinois.edunih.gov

Detailed Investigation into the Existence and Nature of Putative Novel Receptor Systems for this compound

This compound's distinct C-terminal sequence suggests it may interact with novel receptor systems in addition to or instead of the classical neurokinin receptors (NK1, NK2, NK3) typically targeted by other tachykinins. vulcanchem.comresearchgate.net While studies on related ranatachykinins indicate activity at the bullfrog substance P receptor (bfSPR), homologous to the mammalian NK1 receptor, the specific affinity and efficacy of this compound for this and other known tachykinin receptors need detailed investigation. vulcanchem.comacs.org Research employing receptor binding assays, functional assays measuring downstream signaling (e.g., intracellular Ca2+ elevation), and potentially the cloning and characterization of novel amphibian tachykinin receptors would be essential to define the receptor landscape for this compound. acs.orgnih.gov The observation that ranakinin, another frog tachykinin, stimulates corticosteroid secretion via a receptor that differs substantially from the mammalian NK-1 receptor subtype highlights the potential for novel receptor systems in amphibians. nih.gov

Rational Design and Development of Highly Selective Agonists and Antagonists for Research Tool Development

The unique structure and potential novel receptor interactions of this compound make it an interesting target for the rational design of highly selective agonists and antagonists. vulcanchem.comresearchgate.net The development of such tools is crucial for dissecting the specific physiological roles of this compound and its receptor(s) in complex biological systems. Structure-activity relationship studies, building upon the known importance of the C-terminal region for tachykinin activity, would guide the design process. vulcanchem.comresearchgate.net These selective compounds could be used in pharmacological studies to understand receptor binding and signaling, as well as to differentiate the effects of this compound from those of other tachykinins. vulcanchem.comresearchgate.netresearchgate.netacs.org

Exploration of this compound-like Peptide Orthologues in Other Vertebrate Lineages

Investigating the presence and characteristics of this compound-like peptide orthologues in other vertebrate lineages would provide valuable insights into the evolutionary history and conservation of tachykinin signaling systems. uni-freiburg.demnhn.frnih.gov Given the discovery of ranatachykinins in the bullfrog and other bioactive peptides in amphibian skin secretions, exploring a wider range of amphibian species and potentially other non-mammalian vertebrates using peptidomic and genomic approaches could reveal related peptides. vulcanchem.commnhn.frscientificliterature.org Phylogenetic analysis of tachykinin genes and peptides across different species can help understand the evolutionary relationships and potential functional divergence of these signaling molecules. mnhn.fr

Q & A

Basic: What experimental methodologies are critical for determining the structural conformation of ranatachykinin peptides?

Answer:
The three-dimensional structure of ranatachykinins (RTKs) in membrane-model environments is typically resolved using 1H NMR spectroscopy combined with two-dimensional NMR techniques (e.g., TOCSY, NOESY). Molecular dynamics (MD) simulations and simulated annealing procedures further refine structural models, particularly for flexible regions like the N-terminus. For example, RTKA, RTKB, and RTKC exhibit a helical conformation from residues 4–10, with dynamic fraying at the C-terminus .
Key Methodological Considerations:

  • Ensure sample purity and stability in micelle environments (e.g., SDS micelles) to mimic lipid membranes.
  • Use software like XPLOR or AMBER for MD simulations to validate NMR-derived structures .

Basic: How are functional assays designed to evaluate ranatachykinin activity at receptors?

Answer:
Functional activity is commonly assessed via intracellular Ca²+ elevation assays in transfected cell lines (e.g., Chinese hamster ovarian cells stably expressing the bullfrog substance P receptor, bfSPR). Dose-response curves and maximal effect rankings (e.g., RTKA ≥ SP > RTKC ≥ RTKB) provide comparative efficacy data .
Methodological Best Practices:

  • Standardize transfection efficiency and receptor expression levels.
  • Include substance P (SP) as a positive control for receptor activation .

Advanced: How can researchers resolve contradictions in receptor activation outcomes between structurally similar ranatachykinin isoforms?

Answer:
Contradictions may arise from subtle differences in amino acid side chains and charged states at the C-terminus or variations in N-terminal flexibility. For instance:

  • Pharmacological Desensitization/Sensitization: High concentrations (1 µM) of RTKs induce desensitization, while low concentrations (1 pM) sensitize bfSPR. This suggests concentration-dependent receptor trafficking or signaling pathway modulation .
  • Structural Basis: MD simulations reveal that RTKA’s N-terminal flexibility may enhance receptor interaction compared to RTKB/C. Validate hypotheses via alanine scanning mutagenesis or chimeric peptide studies .

Advanced: What strategies are recommended for addressing discrepancies in functional data across experimental replicates?

Answer:
Discrepancies often stem from heterogeneity in peptide preparation or cell line variability . Mitigate these by:

Quality Control: Use HPLC and mass spectrometry to confirm peptide purity and correct disulfide bond formation.

Normalization: Express Ca²+ responses as a percentage of SP-induced maximal activity to control for inter-experimental variability .

Statistical Rigor: Apply repeated-measures ANOVA to account for within-subject variability in cell-based assays .

Basic: What are the minimal reporting standards for replicating ranatachykinin experiments?

Answer:
Follow guidelines for reproducible methodology :

  • Experimental Section: Describe peptide synthesis protocols, micelle preparation (e.g., SDS concentration), and NMR parameters (e.g., temperature, solvent).
  • Data Availability: Deposit raw NMR spectra and MD simulation trajectories in public repositories (e.g., Zenodo).
  • Validation: Include negative controls (e.g., scrambled peptides) in functional assays .

Advanced: How can computational models complement empirical studies of ranatachykinin-receptor interactions?

Answer:
Docking simulations (e.g., using AutoDock Vina) and free-energy perturbation calculations predict binding affinities between RTKs and bfSPR. Compare these with experimental EC₅₀ values to validate models. For example:

  • RTKA’s higher efficacy may correlate with stronger electrostatic interactions at the receptor’s extracellular loop.
  • Use GROMACS for all-atom MD simulations to study conformational changes during receptor binding .

Basic: How should researchers contextualize ranatachykinin findings within existing tachykinin literature?

Answer:

  • Comparative Analysis: Highlight sequence homology (e.g., C-terminal FXGLM-NH₂ motif) and divergence (e.g., N-terminal residues) from mammalian tachykinins like substance P.
  • Mechanistic Insights: Discuss whether RTKs act via canonical neurokinin-1 receptor pathways or novel signaling mechanisms .

Advanced: What ethical and practical considerations apply to in vivo studies of ranatachykinins?

Answer:

  • Animal Models: Follow ARRIVE guidelines for reporting amphibian or rodent studies. Justify species selection (e.g., bullfrogs for evolutionary conservation of bfSPR).
  • Ethical Approval: Obtain institutional review board (IRB) approval for procedures involving pain or distress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.